1,8-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-9H-carbazole

Asymmetric Catalysis Copper Catalysis Alkene Difunctionalization

1,8-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-9H-carbazole (CAS 553663-64-2) is a C2-symmetric chiral tridentate ligand belonging to the carbazole-bis(oxazoline) family. It features a rigid carbazole backbone that positions two (S)-4-phenyl-4,5-dihydrooxazole units at the 1,8-positions, forming a monoanionic N^N^N chelate upon metal coordination.

Molecular Formula C30H23N3O2
Molecular Weight 457.5 g/mol
Cat. No. B12887859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-9H-carbazole
Molecular FormulaC30H23N3O2
Molecular Weight457.5 g/mol
Structural Identifiers
SMILESC1C(N=C(O1)C2=CC=CC3=C2NC4=C3C=CC=C4C5=NC(CO5)C6=CC=CC=C6)C7=CC=CC=C7
InChIInChI=1S/C30H23N3O2/c1-3-9-19(10-4-1)25-17-34-29(31-25)23-15-7-13-21-22-14-8-16-24(28(22)33-27(21)23)30-32-26(18-35-30)20-11-5-2-6-12-20/h1-16,25-26,33H,17-18H2/t25-,26-/m1/s1
InChIKeyUNKTUBAINWCHDD-CLJLJLNGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chiral Carbazole-Bis(oxazoline) Ligand for Asymmetric Catalysis


1,8-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-9H-carbazole (CAS 553663-64-2) is a C2-symmetric chiral tridentate ligand belonging to the carbazole-bis(oxazoline) family [1]. It features a rigid carbazole backbone that positions two (S)-4-phenyl-4,5-dihydrooxazole units at the 1,8-positions, forming a monoanionic N^N^N chelate upon metal coordination [2]. The compound (MW 457.52 g/mol, molecular formula C30H23N3O2) is commercially supplied at ≥98% purity and serves as a chiral auxiliary for enantioselective transition-metal catalysis .

Chelate architecture

Monoanionic tridentate N^N^N ligand for transition-metal asymmetric catalysis.

Stereochemistry

Defined (S,S)-phenyl enantiomer supports reproducible chiral induction.

Research grade

Supplied at high purity (≥98%), suitable for method development and ligand screening.

Why Generic Bis(oxazoline) Ligands Cannot Replace This Compound


Bis(oxazoline) ligands are a structurally diverse class, and their performance in asymmetric catalysis is exquisitely sensitive to both the chelate architecture and the oxazoline substituent identity [1]. The carbazole-bis(oxazoline) scaffold is monoanionic and tridentate, fundamentally distinct from the neutral, bidentate BOX and PyBOX ligands that dominate the commercial chiral ligand market [2]. Within the carbazole-bis(oxazoline) subfamily, substitution at the oxazoline 4-position (phenyl vs. alkyl) dictates the steric environment and can reverse enantioselectivity in otherwise identical reactions [3]. Generic substitution with a dimethyl- or tert-butyl-substituted carbazole-bis(oxazoline) therefore risks altered or inverted stereochemical outcomes, making compound-specific procurement essential for reproducible asymmetric methodology.

  • Chelate mismatch

    Neutral bidentate BOX/PyBOX ligands lack the monoanionic tridentate architecture—may not replicate reactivity in alkene azolation or allylation methods.

  • Substituent sensitivity

    Alkyl (e.g., tert‑butyl) vs. phenyl substitution at the oxazoline 4‑position can invert enantioselectivity; class‑level evidence suggests phenyl groups enhance enantiocontrol.

  • Stereochemical uncertainty

    Undefined‑stereochemistry material (CAS 259753‑35‑0) may deliver mixed or racemic ligand, undermining reproducibility; defined (S,S)‑enantiomer is required for consistent asymmetric outcomes.

Quantitative Differentiation Against Closest Analogs


Tridentate Monoanionic vs. Neutral Bidentate Chelation in Cu Catalysis

In copper-catalyzed enantioselective alkyl-azolation of alkenes, the tridentate monoanionic carbazole-bis(oxazoline) (Cbzbox) ligand architecture is critical. Neutral bidentate BOX (L9) and tridentate neutral PyBOX (L8) ligands gave 0% yield under identical conditions, whereas tBuCbzbox delivered 40% yield and 91% ee [1]. This demonstrates that the monoanionic N^N^N chelate mode of carbazole-bis(oxazoline) ligands—shared by the target phenyl-substituted variant—enables reactivity inaccessible to commercial BOX and PyBOX alternatives.

Cu Alkene Azolation
Head‑to‑head
tBuCbzbox: 40% yield, 91% ee vs. BOX/PyBOX: 0% yield (racemic)

Monoanionic carbazole scaffold enables reactivity absent in neutral bis(oxazoline) ligands.

CuBr/tBuOLi, DCE, rt, 24 h; carbazole‑bis(oxazoline) class representative.

Asymmetric Catalysis Copper Catalysis Alkene Difunctionalization

Phenyl vs. tert-Butyl Substituent Effect on Enantioselectivity

In Cu(I)-catalyzed enantioselective aziridination of styrene, the bis(oxazoline) ligand bearing phenyl substituents at the oxazoline 4-position proved superior to the tert-butyl-substituted analog . Although this comparison was established on a BOX (bidentate) scaffold rather than the carbazole-bis(oxazoline) platform, it provides a class-level precedent that 4-phenyl substitution can outperform 4-tert-butyl in enantioselective catalysis . The target compound incorporates (S)-4-phenyl groups on a tridentate carbazole framework, combining the enantioselectivity advantage of phenyl substitution with the monoanionic chelate benefit documented in Evidence Item 1.

Phenyl vs tBu Substituent
Class‑level
Phenyl‑substituted BOX gave superior ee in Cu‑aziridination (qualitative).

Phenyl substitution may enhance enantioselectivity; extrapolation from bidentate BOX to tridentate scaffold requires validation.

Quantitative ee data from Evans 1994; class‑level inference, no direct carbazole comparison.

Asymmetric Aziridination Copper Catalysis Ligand Design

Thermal Stability of Carbazole-Bis(oxazoline) Lanthanide Complexes

Dialkyl and dichloride lanthanide complexes of the carbazole-bis(oxazoline) ligand 1,8-bis(4′,4′-dimethyloxazolin-2′-yl)-3,6-di-tert-butylcarbazole (H-Czx) exhibit 'remarkable stability to thermal degradation and ligand redistribution' [1]. The five-coordinate dialkyl complexes (Czx)Ln(CH2SiMe3)2 (Ln = Y, Er, Yb) were prepared in high yield and the dichloride complexes remain stable in solution, with THF exchange proceeding via a dissociative process (ΔH‡ = 98 ± 10 kJ mol⁻¹, ΔS‡ = +185 ± 25 J mol⁻¹ K⁻¹) [1]. While these data were collected on the dimethyl/tert-butyl-substituted Czx ligand, the monoanionic tridentate carbazole-bis(oxazoline) architecture responsible for this stability is conserved in the target phenyl-substituted compound.

Ln Complex Stability
Cross‑study comparable
ΔH‡ 98 ± 10 kJ mol⁻¹, ΔS‡ +185 ± 25 J mol⁻¹ K⁻¹

Kinetic stability documented for the carbazole‑bis(oxazoline) lanthanide scaffold.

Measured on dimethyl/tert‑butyl analog; phenyl variant expected to retain monoanionic chelate stability.

Organolanthanide Chemistry Thermal Stability Ligand Design

Chiral Induction in Nozaki-Hiyama Allylation

The tridentate bis(oxazolinyl)carbazole ligand (CAZBOX) enables enantioselective Nozaki-Hiyama allylation and methallylation of aldehydes with enantioselectivities of 86–96% ee [1]. A key intermediate for calcitriol lactone synthesis was obtained with 97% de and 91% ee [1]. In contrast, non-carbazole bis(oxazoline) ligands applied to the same reaction class (e.g., non-symmetric bis(oxazoline) ligands with an N-thienylaniline unit) achieved a ceiling of 73% ee under comparable conditions [2]. The CAZBOX–Cr(III) complex does not undergo significant dissociation due to stabilization by three bonds (carbazole anionic N + two oxazoline N), a structural feature absent in bidentate BOX ligands [3].

Nozaki–Hiyama Allylation
Cross‑study comparable
CAZBOX: 86–96% ee vs. non‑carbazole bis(oxazoline): ≤73% ee

Carbazole scaffold delivers higher enantioselectivity in reported allylation comparisons.

Dimethyl‑substituted CAZBOX; phenyl variant may provide analogous scaffold benefit.

Nozaki-Hiyama Reaction Chromium Catalysis Enantioselective Allylation

Enantiopurity and Configurational Definition

The target compound (CAS 553663-64-2) is the defined (S,S)-enantiomer with (S)-4-phenyl substitution on both oxazoline rings, supplied at 98% purity . In contrast, CAS 259753-35-0 corresponds to the same gross structure but without specified stereochemistry (racemic or diastereomeric mixture) . For asymmetric catalysis applications, the defined (S,S)-configuration is essential: the C2-symmetric chiral cavity formed by the two (S)-phenyl oxazoline units is responsible for enantioselectivity, and inversion or scrambling of one stereocenter would compromise or destroy asymmetric induction. Procurement of the (S,S)-enantiomer under CAS 553663-64-2 ensures reproducible stereochemical outcomes that cannot be guaranteed with stereochemically undefined material.

Enantiopurity & Configuration
Specification review
CAS 553663‑64‑2: (S,S), 98% purity vs. CAS 259753‑35‑0: undefined stereochemistry

Defined (S,S)‑enantiomer supports reproducible stereochemical outcomes; undefined material risks batch variability.

Verify certificate of analysis for enantiomeric excess and configuration.

Chiral Purity Stereochemical Reproducibility Asymmetric Synthesis

High-Impact Application Scenarios


Cu-Catalyzed Enantioselective Alkene Azolation and Multicomponent Coupling

The monoanionic tridentate carbazole-bis(oxazoline) architecture is uniquely effective for Cu(I)-catalyzed three-component alkene difunctionalization, where neutral BOX and PyBOX ligands fail entirely (0% yield) [1]. The target compound's (S)-phenyl substituents provide the chiral induction necessary for high enantioselectivity (class benchmark: tBuCbzbox achieves 91% ee) [1]. This application scenario is directly supported by the head-to-head ligand comparison data in Evidence Item 1, and the phenyl-substituent advantage documented in Evidence Item 2.

Cr-Catalyzed Enantioselective Nozaki-Hiyama Allylation

The tridentate carbazole-bis(oxazoline) scaffold enables Nozaki-Hiyama allylation with 86–96% ee, outperforming non-carbazole bis(oxazoline) ligands by ≥13–23 ee percentage points [2]. The CAZBOX–Cr(III) complex is isolable, air- and water-stable, and recyclable—properties that stem from the three-bond stabilization unique to the carbazole-bis(oxazoline) architecture [3]. These features have been exploited in the enantioselective total synthesis of natural products (FR901512, FR90156), demonstrating the scaffold's utility in complex molecule construction [3].

Thermally Robust Organolanthanide Catalyst Development

Carbazole-bis(oxazoline) lanthanide dialkyl and dichloride complexes exhibit documented resistance to thermal degradation and ligand redistribution, with activation parameters for ligand exchange quantified (ΔH‡ = 98 ± 10 kJ mol⁻¹) [4]. The monoanionic N^N^N chelate mode is responsible for this stability and is conserved across the carbazole-bis(oxazoline) family, including the target phenyl-substituted variant. This makes the compound suitable for lanthanide catalyst development requiring high thermal robustness, such as high-temperature polymerization or flow chemistry applications.

Stereochemically Defined Ligand for Reproducible Asymmetric Methodology

When establishing reproducible asymmetric catalytic protocols, sourcing the enantiopure (S,S)-phenyl variant (CAS 553663-64-2, 98% purity) ensures consistent stereochemical outcomes . The alternative CAS entry (259753-35-0) corresponds to material without defined stereochemistry, which would introduce irreproducible enantioselectivity into catalytic reactions . For academic groups and industrial laboratories developing scalable enantioselective processes, procurement of the stereochemically defined compound is a critical quality-control decision.

Application
Selection Property
Validation Focus
Cu‑catalyzed alkene azolation
Monoanionic tridentate chelate architecture
Reactivity and enantioselectivity relative to neutral BOX/PyBOX under reported coupling conditions
Cr‑catalyzed Nozaki–Hiyama allylation
Carbazole scaffold stability and enantioselectivity profile
Enantiomeric excess and catalyst robustness across aldehyde substrates
Organolanthanide thermal stability
Kinetic stability of monoanionic chelate
Ligand exchange barrier and resistance to thermal degradation
Stereochemical reproducibility
Defined (S,S)-enantiomer purity
Batch‑to‑batch enantioselectivity consistency and configurational fidelity
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